(3R,4S)-Tofacitinib is considered a less active enantiomer compared to (3S,4R)-Tofacitinib. The (3S,4R) form is the one primarily used as a medication [].
Despite being less active, (3R,4S)-Tofacitinib still holds some research value. Here are some areas of scientific exploration:
(3R,4S)-Tofacitinib serves as a reference compound to study the impact of chirality on drug activity. By comparing its properties with the active form, researchers can gain insights into how a molecule's 3D structure influences its interaction with biological targets [].
While currently considered less active, some studies suggest that (3R,4S)-Tofacitinib might have unique properties or interact with different targets compared to the active form. Further research is needed to explore this possibility.